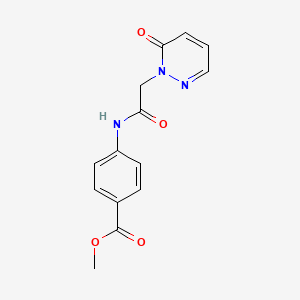

methyl 4-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzoate

Description

Methyl 4-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzoate is a synthetic organic compound featuring a methyl benzoate core linked via an acetamido group to a 6-oxopyridazine ring. Pyridazine derivatives are notable for their biological activities, including kinase inhibition and anti-inflammatory properties, making this compound a candidate for pharmaceutical research .

Properties

IUPAC Name |

methyl 4-[[2-(6-oxopyridazin-1-yl)acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-21-14(20)10-4-6-11(7-5-10)16-12(18)9-17-13(19)3-2-8-15-17/h2-8H,9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKSMFBCMRRSEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzoate typically involves the following steps:

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Acetamido Group Introduction: The acetamido group is introduced by reacting the pyridazinone intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the ester group, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized pyridazinone derivatives.

Reduction: Reduced acetamido derivatives.

Substitution: Substituted benzoate esters.

Scientific Research Applications

Methyl 4-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Features and Functional Groups

Target Compound

- Core structure : Methyl benzoate.

- Substituents : Acetamido group connected to a 6-oxopyridazine ring.

- Key functional groups : Ester (benzoate), amide (acetamido), and pyridazine (heterocyclic ring).

Analogous Compounds

Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate (Diclofop-methyl) Core structure: Methyl benzoate. Substituents: Dichlorophenoxy and propanoate groups. Use: Herbicide (pesticide) . Key difference: Lacks heterocyclic pyridazine; instead, features phenoxy and chlorinated aromatic systems.

Methyl (S)-4-(2-phenyl-2-(3-(o-tolyl)ureido)acetamido)benzoate (4f)

- Core structure : Methyl benzoate.

- Substituents : Ureido group and phenyl ring.

- Synthesis yield : 45% .

- Key difference : Incorporates a ureido moiety instead of pyridazine, likely altering solubility and target interactions.

Methyl 4-(2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamido)benzoate (L987-0270) Core structure: Methyl benzoate. Substituents: Oxadiazole and chlorophenyl groups. Use: Investigated for kinase inhibition (e.g., ALK5) .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | LogP | |

|---|---|---|---|---|

| Target Compound | ~305 (estimated) | Low (predicted) | 2.1 (predicted) | |

| Compound 4f | 418.2 | Moderate | 3.5 | |

| L987-0270 | ~450 (estimated) | Low | 4.2 |

- Note: The pyridazine ring in the target compound may confer higher polarity than oxadiazole-based analogs but lower than ureido derivatives.

Biological Activity

Methyl 4-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzoate, identified by its CAS number 1203329-73-0, is a synthetic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article presents a detailed overview of its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

The structure of this compound includes:

- Pyridazinone Ring : A six-membered heterocyclic structure that contributes to the compound's biological activity.

- Acetamido Group : Enhances solubility and may influence pharmacological properties.

- Benzoate Ester : Provides stability and can affect the interaction with biological targets.

The molecular formula is with a molecular weight of approximately 287.27 g/mol .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridazinone Ring : This is achieved through cyclization reactions involving hydrazine derivatives and diketones or keto acids.

- Introduction of the Acetamido Group : The acetamido moiety is incorporated by reacting the pyridazinone intermediate with acetic anhydride or acetyl chloride under basic conditions.

- Esterification : The final step involves esterifying the carboxylic acid derivative with methanol in the presence of a strong acid catalyst .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Preliminary studies have suggested that this compound possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses. Further investigation is needed to elucidate the specific pathways involved .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Antimicrobial Activity :

- Objective : Evaluate the efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Showed significant inhibition zones in agar diffusion tests, indicating strong antimicrobial potential.

- Investigation into Anti-inflammatory Mechanisms :

Comparison with Similar Compounds

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| This compound | Pyridazinone core, acetamido group | Antimicrobial, anti-inflammatory |

| Ethyl 4-(2-(3-methylphenyl)azepane-1-carbonyl)amino)benzoate | Azepane structure | Antimicrobial |

| Propan-2-yl 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate | Pyrazole derivative | Antitumor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.